N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)13-20(24)22-18-10-11-19-17(14-18)9-6-12-23(19)21(25)16-7-4-3-5-8-16/h3-5,7-8,10-11,14-15H,6,9,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIYXQBAGLHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 946367-97-1)
- Key Difference : Replaces the 3-methylbutanamide with a cyclopropanecarboxamide group.
- Cyclopropane-containing compounds often exhibit enhanced metabolic stability due to reduced enzymatic cleavage .
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide (CAS 946318-22-5)
- Key Difference : Substitutes the 3-methylbutanamide with a 3-cyclopentylpropanamide group.
- Implications : The cyclopentyl group increases hydrophobicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility. Such modifications are common in optimizing pharmacokinetic profiles .
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (CAS 946320-72-5)
- Key Difference : Benzamide substituent at the 7-position instead of the 6-position, with a para-chloro group.
- Implications : Positional isomerism (6- vs. 7-substitution) can drastically alter electronic distribution and steric accessibility, affecting interactions with biological targets or catalysts .
Heterocyclic and Aromatic Modifications
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
- Key Difference : Incorporates a thiazole ring and a 3-methoxy-N-methylbenzamide group.
- The methoxy group may act as an electron-donating substituent, influencing reactivity in directing-group-assisted syntheses .
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
- Key Difference: Replaces the tetrahydroquinoline core with a tetrahydroisoquinoline system and adds a propionamide chain.
- The shorter propionamide chain may reduce steric hindrance compared to 3-methylbutanamide .
Functional Group Comparisons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Difference: Benzamide core with a hydroxy-dimethylethyl group instead of tetrahydroquinoline.
- Implications : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature that could be relevant if the target compound is used in similar synthetic applications .
3-O-Acetyltetrahydro-7α-(1-hydroxy-1-methylbutyl)-6,14-endo-ethenooripavine
- Key Difference: Complex polycyclic structure with an acetylated hydroxy group and etheno bridge.
- Implications : Highlights how branching (e.g., 1-hydroxy-1-methylbutyl) can introduce chiral centers and influence stereoselective interactions, a consideration for enantioselective synthesis of the target compound .
Structural and Inferred Property Analysis
Physicochemical Properties
| Compound | Key Substituent | Predicted Lipophilicity | Steric Bulk |
|---|---|---|---|
| Target Compound | 3-Methylbutanamide | Moderate | High |
| CAS 946367-97-1 | Cyclopropanecarboxamide | High | Moderate |
| CAS 946318-22-5 | 3-Cyclopentylpropanamide | Very High | Very High |
| CAS 946320-72-5 (7-substituted) | 4-Chlorobenzamide | Moderate | Low |
Preparation Methods
Reaction Conditions and Substrates
-
Starting material : 6-Amino-3,4-dihydroquinolin-2(1H)-one.
-
Cyclization agent : Formaldehyde or substituted aldehydes in acidic media (e.g., hydrochloric acid or acetic acid).
This step establishes the tetrahydroquinoline backbone, which is subsequently functionalized.
Introduction of the Benzoyl Group
Benzoylation at the 1-position of the tetrahydroquinoline core is achieved through Friedel-Crafts acylation , leveraging the electron-rich aromatic system.
Friedel-Crafts Acylation Protocol
-
Reagents : Benzoyl chloride (1.2 equiv), aluminum chloride (AlCl₃, 1.5 equiv).
-
Workup : Quenching with ice-water, extraction with DCM, and column chromatography (silica gel, hexane/ethyl acetate).
Key consideration : Excess AlCl₃ ensures complete activation of the benzoyl chloride, while low temperatures minimize side reactions.
Installation of the 3-Methylbutanamide Moiety
The final step involves coupling the 6-amino group of the benzoylated tetrahydroquinoline with 3-methylbutanoyl chloride.
Amide Bond Formation
-
Reagents : 3-Methylbutanoyl chloride (1.1 equiv), triethylamine (TEA, 2.0 equiv).
-
Solvent : Tetrahydrofuran (THF) at 0°C, gradually warming to room temperature.
-
Purification : Precipitation with cold diethyl ether, followed by recrystallization from ethanol/water.
Mechanistic insight : TEA acts as a base to scavenge HCl, driving the reaction to completion. Steric hindrance from the 3-methyl group necessitates prolonged reaction times.
Optimization Strategies for Improved Yields
Catalytic Enhancements
Solvent Systems
-
Polar aprotic solvents : Dimethylformamide (DMF) enhances solubility of intermediates, particularly for large-scale batches.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Industrial-Scale Considerations
Cost-Efficiency Measures
Environmental Impact Mitigation
-
Solvent recovery systems : Distillation units for THF and DCM reuse align with green chemistry principles.
Challenges and Solutions
Steric Hindrance
Q & A
Q. Advanced
- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility.
- Catalyst optimization : Screen Pd/C, Ni, or enzyme-based catalysts for selective reductions.
- Process analytical technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress in real time .
What techniques are used to study the compound’s mechanism of action?
Q. Advanced
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) to purified targets like kinases.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- CRISPR-Cas9 knockout models : Validate target engagement in genetically modified cell lines .
How should purity and stability be assessed for long-term storage?
Q. Basic
- HPLC-DAD/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months).
- NMR spectroscopy : Track chemical shift changes in DMSO-d₆ or CDCl₃ to detect hydrolysis of the amide bond .
- Lyophilization : Store as a lyophilized powder at -20°C to prevent solvolysis.
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, CYP inhibition, and blood-brain barrier permeability.
- Quantum mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites prone to metabolism .
How can discrepancies between in vitro and in vivo efficacy be addressed?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma half-life, Cₘₐₓ, and bioavailability in rodent models.
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes .
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
